molecular formula C18H29ClN2O2 B2864310 N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride CAS No. 2418675-72-4

N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride

Cat. No. B2864310
CAS RN: 2418675-72-4
M. Wt: 340.89
InChI Key: XBMGTIZTUHHKBJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an oxane ring (a six-membered ring with one oxygen and five carbon atoms), a carboxamide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, C6H5) attached to an aminoethyl group (-CH2CH2NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxane ring, the carboxamide group, and the aminoethylphenyl group . These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The amino group (-NH2) is typically a nucleophile, meaning it donates electron pairs and can react with electrophiles. The carboxamide group (-CONH2) can participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide and aminoethylphenyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Pharmaceutical Applications

EN300-26676437: exhibits properties that make it valuable in the development of pharmaceuticals. Its structural similarity to compounds that interact with the central nervous system suggests potential use in designing drugs targeting neurological disorders . Additionally, the presence of an aminoethylphenyl group could imply utility in creating molecules with analgesic or anti-inflammatory properties.

Catalysis

The compound’s unique structure, featuring multiple amine groups, may be exploited in catalysis. These amine groups can act as ligands, binding to metal centers and potentially forming novel catalysts for organic synthesis reactions .

Drug Delivery Systems

Due to its amine functionality, EN300-26676437 could be used to modify the surface of drug delivery particles. This modification can enhance the binding affinity of the particles to target cells, improving the efficiency of drug delivery .

Synthesis of Imidazoles

Imidazoles are crucial in the synthesis of functional molecules used in everyday applications. The compound could serve as a precursor in the regiocontrolled synthesis of substituted imidazoles, which are key components in various applications ranging from pharmaceuticals to materials science .

Biological Potential of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities. Given the structural features of EN300-26676437 , it could be a candidate for the synthesis of indole derivatives with potential antiviral, anti-inflammatory, anticancer, and other pharmacological activities .

Functional Materials

The compound’s molecular structure, which allows for various substitutions, makes it a promising candidate for the development of functional materials. These materials could have applications in electronics, photonics, or as sensors .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain biological targets in the body. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemicals requires appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its synthesis, and conducting clinical trials .

properties

IUPAC Name

N-[[4-(2-aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-13-10-18(3,11-14(2)22-13)17(21)20-12-16-6-4-15(5-7-16)8-9-19;/h4-7,13-14H,8-12,19H2,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMGTIZTUHHKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)(C)C(=O)NCC2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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